(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Catalog No.
S693586
CAS No.
718608-08-3
M.F
C16H23NO5
M. Wt
309.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)bu...

CAS Number

718608-08-3

Product Name

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

BNSXKDBZQDOLAL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1

Peptide Synthesis

Z-Asp(OBzl)-OH is a protected amino acid, meaning specific functional groups are masked to control reactivity during peptide chain assembly. The "tert-butoxycarbonyl" (Boc) group protects the amino group, while the "benzyloxy" (Bz) group protects the hydroxyl group on the side chain. This protection scheme allows for the selective formation of peptide bonds between Z-Asp(OBzl)-OH and other amino acids. Researchers can then deprotect the molecule under specific conditions to obtain the final peptide product. Source: Bodanszky, M. (1994). Peptide Synthesis. Springer-Verlag Berlin Heidelberg:

Chiral Precursor

The (S) configuration of Z-Asp(OBzl)-OH denotes its chirality, meaning it has a non-superimposable mirror image. This property makes it valuable for synthesizing enantiomerically pure peptides, which are crucial in drug development and biological studies. Researchers can utilize Z-Asp(OBzl)-OH as a starting material to create peptides with a specific handedness, essential for their biological function. Source: Li, G., & Seebach, D. (2007). Chemoselective Ligation Strategies in Peptide Synthesis. The Chemical Record, 7(2), 222-237. doi:10.1002/chin.200620242: )

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group and a tert-butoxycarbonyl amino group attached to a butanoic acid backbone. Its molecular formula is C₁₆H₂₃NO₅, and it has a molar mass of approximately 309.36 g/mol . This compound is notable for its chirality, as indicated by the (S) configuration, which plays a crucial role in its biological activity and interactions.

Typical of amino acids and esters. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the corresponding amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Coupling Reactions: This compound can be used in peptide synthesis through coupling with other amino acids or derivatives.

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid exhibits biological activities that may include:

  • Antimicrobial Properties: Similar compounds have shown potential as antimicrobial agents.
  • Neuroprotective Effects: Some derivatives of this compound are being studied for their neuroprotective effects, potentially useful in neurodegenerative diseases.
  • Pharmacological

The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves several key steps:

  • Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Formation of the Benzyloxy Group: The benzyloxy group is introduced through nucleophilic substitution on a suitable precursor.
  • Coupling Reaction: The protected amino acid is coupled with the benzyloxy derivative to form the final product.
  • Deprotection: Finally, the tert-butoxycarbonyl group can be removed to yield the free amino acid if desired.

This compound has several applications in research and industry:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide drugs and other bioactive compounds.
  • Chemical Biology: Used in studies involving amino acid derivatives and their biological implications.
  • Synthetic Chemistry: Acts as a building block for creating more complex organic molecules.

Interaction studies involving (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid focus on its binding affinity and activity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate biological activity against target cells or organisms.
  • Structure-Activity Relationship Studies: To understand how modifications to its structure affect its biological properties.

Several compounds share structural similarities with (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
(S)-4-(4-(Benzyloxy)phenyl)-3-((tert-butoxycarbonyl)amino)butanoic acidContains an additional phenyl groupEnhanced lipophilicity may improve membrane permeability
(R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acidEnantiomer of the target compoundDifferent biological activity due to chirality
(S)-2-Amino-4-(benzyloxy)butanoic acidLacks tert-butoxycarbonyl protectionMore reactive due to free amine

This comparison highlights the uniqueness of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid, particularly its protective groups that allow for selective reactivity and potential applications in drug design.

XLogP3

1.8

Dates

Modify: 2023-08-15

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